N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide is an organic compound with the molecular formula C18H14ClNO2 This compound is characterized by the presence of a chromene ring system fused with a carboxamide group and a chlorinated methylphenyl substituent
Mechanism of Action
Target of Action
The primary target of N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide A similar compound,(3S)-N-(5-CHLORO-2-METHYLPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE
, is reported to target the Enoyl-[acyl-carrier-protein] reductase [NADH]
in Mycobacterium tuberculosis .
Biochemical Pathways
The biochemical pathways affected by This compound The targetEnoyl-[acyl-carrier-protein] reductase [NADH]
is a key enzyme in the fatty acid synthesis pathway . Therefore, it can be inferred that this compound may affect the fatty acid synthesis pathway in Mycobacterium tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 5-chloro-2-methylphenylamine with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final compound is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated methylphenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)phthalamic acid
- N-(4-chloro-2,5-dimethoxyphenyl)phthalamic acid
- N-(3-chlorophenyl)phthalamic acid
Uniqueness
N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide is unique due to its chromene ring system, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-11-6-7-14(18)9-15(11)19-17(20)13-8-12-4-2-3-5-16(12)21-10-13/h2-9H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFQCTBADYUOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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